2-methyl-2-(4-methylphenyl)oxirane

Description

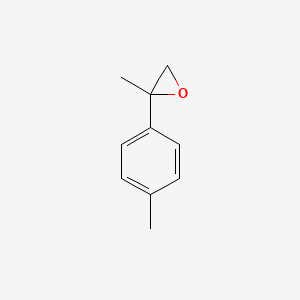

2-methyl-2-(4-methylphenyl)oxirane is an organic compound with the molecular formula C10H12O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is also known as an epoxide due to the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. The compound is characterized by its aromatic ring substituted with a methyl group and an oxirane ring attached to the aromatic ring.

Properties

IUPAC Name |

2-methyl-2-(4-methylphenyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEIWCJSIRHMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-2-(4-methylphenyl)oxirane can be synthesized through the epoxidation of alkenes. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), to oxidize the corresponding alkene. The reaction typically takes place in an organic solvent like dichloromethane at a low temperature to prevent side reactions.

Another method is the Corey-Chaykovsky epoxidation, which uses sulfur ylides as the epoxidizing agents. In this method, trimethylsulfonium iodide is used as an ylide precursor, and the reaction is carried out in the presence of a strong base like potassium hydroxide in a solvent such as tert-butanol .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale epoxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts, such as titanium silicalite, can enhance the reaction rate and selectivity. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(4-methylphenyl)oxirane undergoes various chemical reactions, including:

Nucleophilic Substitution: The oxirane ring is highly strained and reactive towards nucleophiles. Common nucleophiles include water, alcohols, and amines, which can open the ring to form diols, ethers, and amino alcohols, respectively.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative cleavage of the oxirane ring can be achieved using oxidizing agents like osmium tetroxide (OsO4) to form vicinal diols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

Major Products Formed

Nucleophilic Substitution: Formation of diols, ethers, and amino alcohols.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of vicinal diols.

Scientific Research Applications

Chemical Synthesis

Epoxy Resins :

2-(4-methylphenyl)oxirane is primarily used in the production of epoxy resins. These resins are known for their excellent adhesive properties and resistance to environmental degradation. The compound serves as a precursor in synthesizing various epoxy materials that are utilized in coatings, adhesives, and composite materials. Epoxy resins derived from this compound exhibit superior mechanical properties, making them suitable for structural applications in construction and automotive industries .

Catalysis :

The compound has shown promise as a catalyst in various chemical reactions, particularly in isomerization processes. For instance, it has been utilized in the isomerization of 2-phenylpropylene oxide to produce valuable intermediates such as 2-phenylpropionealdehyde. This reaction highlights the compound's utility in fine chemical synthesis, where precise control over molecular structure is essential .

Material Science

Coatings and Sealants :

In material science, 2-(4-methylphenyl)oxirane is incorporated into formulations for coatings and sealants. Its ability to form cross-linked networks upon curing enhances the durability and chemical resistance of these products. This application is particularly significant in industries that require robust protective coatings against harsh environmental conditions .

Composites :

The compound is also used in developing composite materials, where it contributes to improved mechanical strength and thermal stability. Composites made with epoxy resins derived from 2-(4-methylphenyl)oxirane are widely used in aerospace and automotive applications due to their lightweight yet strong characteristics .

Therapeutic Applications

Pharmaceutical Intermediates :

Research indicates that 2-(4-methylphenyl)oxirane can serve as an intermediate in synthesizing various pharmaceutical compounds. Its unique structural features allow for modifications that can lead to the development of new therapeutic agents. Studies have explored its potential role in synthesizing anti-inflammatory and anticancer drugs, highlighting its significance in medicinal chemistry .

Case Studies

- Isomerization Studies : A notable case study involved the use of 2-(4-methylphenyl)oxirane as a catalyst for isomerization reactions. Researchers demonstrated that under specific conditions, the compound could effectively convert starting materials into desired products with high yields and selectivity. This study underscores the compound's role in advancing synthetic methodologies in organic chemistry .

- Development of Epoxy-Based Composites : In another study, researchers investigated the mechanical properties of composites made from epoxy resins derived from 2-(4-methylphenyl)oxirane. The results showed significant improvements in tensile strength and impact resistance compared to traditional composites, indicating its potential for high-performance applications .

Mechanism of Action

The mechanism of action of 2-methyl-2-(4-methylphenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophilic sites on enzymes and proteins, resulting in the formation of covalent bonds and subsequent biological effects.

Comparison with Similar Compounds

2-methyl-2-(4-methylphenyl)oxirane can be compared with other similar compounds, such as:

2-methyl-2-phenyl-oxirane: Lacks the methyl group on the aromatic ring, resulting in different reactivity and physical properties.

2-methyl-2-(2-methylphenyl)oxirane: The position of the methyl group on the aromatic ring is different, leading to variations in steric effects and reactivity.

2-(4-methylphenyl)oxirane: Similar structure but without the additional methyl group on the oxirane ring, affecting its chemical behavior and applications.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Methyl-2-(4-methylphenyl)oxirane, also known as a substituted epoxide, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound is characterized by a three-membered cyclic ether structure, which is often associated with significant reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methyl group and a para-methylphenyl group attached to the oxirane ring, which influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The epoxide group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. This property is particularly relevant in the context of cytochrome P450 enzymes, which are involved in drug metabolism and biosynthesis.

- Antimicrobial Activity : Studies have shown that derivatives of substituted epoxides exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Cytotoxic Effects : The compound may induce cytotoxicity in cancer cells through mechanisms such as apoptosis or necrosis, potentially making it a candidate for anticancer drug development.

Research Findings

Recent studies have investigated the biological activity of this compound and its derivatives. Key findings include:

- Antitumor Activity : A study demonstrated that certain epoxide derivatives exhibited significant antitumor activity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

- Antimicrobial Properties : Research indicated that this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations for bacterial inhibition .

- Enzyme Interaction Studies : Investigations into the interaction of this compound with cytochrome P450 enzymes showed that it acts as a competitive inhibitor, suggesting potential implications for drug metabolism and pharmacokinetics .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study 1 : A pharmaceutical company developed a series of compounds based on this oxirane structure, leading to a new class of antibiotics that demonstrated efficacy against resistant bacterial strains. Clinical trials are ongoing to evaluate safety and effectiveness.

- Case Study 2 : In a preclinical study, researchers tested the anticancer effects of this compound on xenograft models. Results indicated significant tumor reduction compared to control groups, prompting further investigation into its therapeutic potential.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.